molecular formula C11H14FNO B12083625 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline

Cat. No.: B12083625
M. Wt: 195.23 g/mol
InChI Key: OQMBTWLMNFGRIH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-yl methanesulfonate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the fluoro group to other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets. The fluoro group and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a tetrahydro-2H-pyran-4-yl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-4-(oxan-4-yl)aniline

InChI

InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2

InChI Key

OQMBTWLMNFGRIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=C(C=C2)N)F

Origin of Product

United States

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